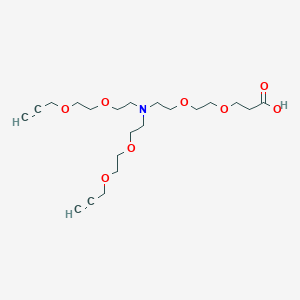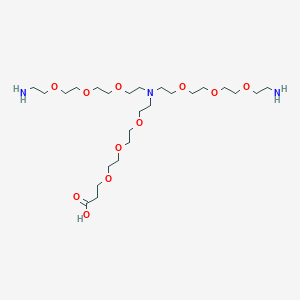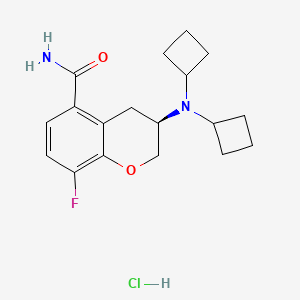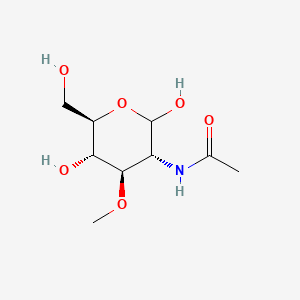
N-(Biotin)-N-bis(PEG1-Alkohol)
Übersicht
Beschreibung
Biotin is a vitamin that plays a vital role in the body, helping to process fats and sugars. PEG is a polyether compound widely used as a solvent, lubricant, and in medical applications .
Molecular Structure Analysis
The molecular structure of “N-(Biotin)-N-bis(PEG1-alcohol)” would be complex, as it involves the structures of both biotin and PEG. Biotin has a bicyclic structure, while PEG typically has a linear structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Biotin)-N-bis(PEG1-alcohol)” would be influenced by the properties of both biotin and PEG. For example, PEG is known for its solubility in water and its resistance to protein binding .Wissenschaftliche Forschungsanwendungen
Protein-Markierung
“N-(Biotin)-N-bis(PEG1-Alkohol)” wird zur Protein-Markierung verwendet {svg_1} {svg_2}. Es biotinylisiert Antikörper oder andere Proteine für den Nachweis oder die Reinigung mit Streptavidin-Sonden oder -Harzen {svg_3} {svg_4}. Die N-Hydroxysuccinimidester (NHS)-Gruppe reagiert spezifisch und effizient mit Lysin- und N-terminalen Aminogruppen, um stabile Amidbindungen zu bilden {svg_5} {svg_6}.
PEGylierung
Diese Verbindung wird im Prozess der PEGylierung verwendet {svg_7}. PEGylierung ist der Prozess der kovalenten Bindung von Polyethylenglykol (PEG) an aktive Peptide oder Proteine, um die Bioverfügbarkeit zu verbessern und die Immunogenität zu reduzieren {svg_8}. Die PEGylierungsreagenzien werden entsprechend der Reaktionsspezifität ihrer endständigen Gruppen sowie der gewünschten Kettenlänge und des Verzweigungsgrades ausgewählt {svg_9}.
Verbesserung der Löslichkeit
Der PEG-Spacerarm in “N-(Biotin)-N-bis(PEG1-Alkohol)” verleiht dem biotinylisierten Molekül Wasserlöslichkeit {svg_10} {svg_11}. Dies trägt dazu bei, die Aggregation von biotinylisierten Antikörpern, die in Lösung gelagert werden, zu verhindern {svg_12} {svg_13}.
Reduzierung der sterischen Hinderung
Der PEG-Spacerarm verleiht dem Reagenz eine lange und flexible Verbindung, um die sterische Hinderung bei der Bindung an Avidin-Moleküle zu minimieren {svg_14} {svg_15}. Die Gesamtlänge, die zum Ziel hinzugefügt wird, beträgt 29 Angström {svg_16} {svg_17}.
Biotin-Avidin-Wechselwirkungen
“N-(Biotin)-N-bis(PEG1-Alkohol)” wird verwendet, um die hohe Affinität von Streptavidin und Avidin für Biotin auszunutzen {svg_18}. Dies wird in Anwendungen wie Affinitätsreinigung, FRET-basierter Durchflusszytometrie, Festphasen-Immunoassays und Rezeptorlokalisierung verwendet {svg_19}.
Biotin-Produktion
Obwohl es nicht direkt mit “N-(Biotin)-N-bis(PEG1-Alkohol)” zusammenhängt, ist es erwähnenswert, dass Biotin selbst wichtige Anwendungen in der mikrobiellen Produktion hat {svg_20}. Der Weg und der Regulationsmechanismus, der an der Biotinbiosynthese beteiligt ist, sind wichtige Forschungsgebiete {svg_21}.
Wirkmechanismus
Target of Action
N-(Biotin)-N-bis(PEG1-alcohol), also known as Ho-apeg4-oh n-biotin, is a type of PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound contains two parts: a biotin moiety and a PEG1-alcohol moiety . Biotin is often used as an affinity tag in biological analysis and molecular labeling . The PEG1-alcohol moiety is a polyethylene glycol (PEG) group, which can increase the solubility and stability of the compound . The two PEG1-alcohol molecules are connected to the same nitrogen atom .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the target proteins that it binds to. As a PROTAC linker, it can be used to synthesize PROTAC molecules that target a wide range of proteins . The specific pathways affected would depend on the target proteins of the synthesized PROTACs.
Pharmacokinetics
It can increase their stability, solubility, and half-life, and reduce their immunogenicity and toxicity .
Action Environment
The action of N-(Biotin)-N-bis(PEG1-alcohol) can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other molecules can influence its action, such as proteins that can bind to the biotin moiety .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(Biotin)-N-bis(PEG1-alcohol) is a biotinylation reagent with N-hydroxysuccinimide ester and a 4 PEG spacer . The N-hydroxysuccinimide (NHS) group reacts with primary amines at pH 7.0-9.0 . It can be used to label the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This suggests that N-(Biotin)-N-bis(PEG1-alcohol) interacts with enzymes, proteins, and other biomolecules through these primary amines.
Molecular Mechanism
The molecular mechanism of N-(Biotin)-N-bis(PEG1-alcohol) involves its reaction with primary amines . The NHS group in the compound reacts with primary amines at pH 7.0-9.0 to form amide bonds . This reaction can occur with the e-amino group on lysines, the N-terminus of proteins, and other primary amines . This allows N-(Biotin)-N-bis(PEG1-alcohol) to bind to these biomolecules and exert its effects at the molecular level.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUWOGNEWCFCZ-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)










